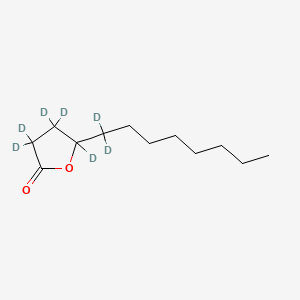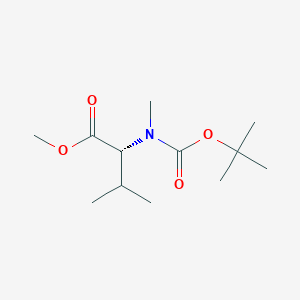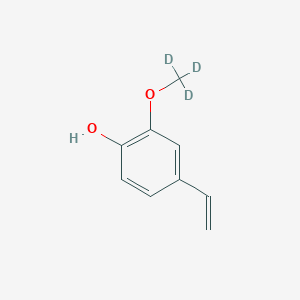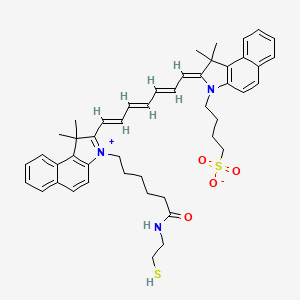![molecular formula C23H22ClNO6 B15137770 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by its complex structure, which includes a chlorophenyl group, a chromenone core, and a piperidinium moiety. Flavonoids are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one typically involves multiple steps, including the formation of the chromenone core, the introduction of the chlorophenyl group, and the attachment of the piperidinium moiety. Common synthetic routes may include:
Formation of the Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Heck reaction, where a chlorophenyl halide is coupled with an appropriate olefin.
Attachment of the Piperidinium Moiety: This step may involve the reaction of a piperidine derivative with the chromenone intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds and carbonyl groups can be reduced under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, gene expression regulation, and metabolic pathways.
類似化合物との比較
Similar Compounds
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxychromen-4-one: Lacks the piperidinium moiety.
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-methylchromen-4-one: Contains a methyl group instead of the piperidinium moiety.
Uniqueness
The presence of the piperidinium moiety in 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
特性
分子式 |
C23H22ClNO6 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC名 |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one |
InChI |
InChI=1S/C23H22ClNO6/c1-25(30)9-8-15(20(29)12-25)21-18(27)11-19(28)22-17(26)10-14(31-23(21)22)7-6-13-4-2-3-5-16(13)24/h2-7,10-11,15,20,27-29H,8-9,12H2,1H3/b7-6+/t15-,20+,25?/m0/s1 |
InChIキー |
UTLGMOYCLHFDMX-BYGPCAPMSA-N |
異性体SMILES |
C[N+]1(CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)/C=C/C4=CC=CC=C4Cl)O)O)[O-] |
正規SMILES |
C[N+]1(CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C=CC4=CC=CC=C4Cl)O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)



![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)



![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)

![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
